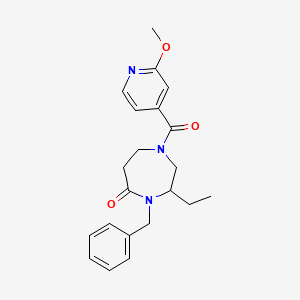

4-benzyl-3-ethyl-1-(2-methoxyisonicotinoyl)-1,4-diazepan-5-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to the class of 1,4-diazepines, a group known for their diverse chemical properties and potential biological activities. The interest in such compounds has been driven by their structural complexity and versatility in chemical reactions, making them valuable for various synthetic applications and studies on molecular interactions and mechanisms.

Synthesis Analysis

The synthesis of related 1,4-diazepines typically involves condensation reactions, regioselective thionation, and nucleophilic substitutions. For instance, El Bouakher et al. (2013) detailed the synthesis of novel 2,4-disubstituted 3H-pyrido[3,2-e][1,4]diazepin-5-ones derivatives, showcasing the methodology for creating bis-functionalized 1,4-diazepines with good yields through efficient synthetic pathways (El Bouakher et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds within this class is characterized by single-crystal X-ray diffraction techniques, providing insights into their crystalline forms and molecular geometries. Yeong et al. (2018) studied the crystal structure of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, revealing its centrosymmetric triclinic space group and significant hydrogen bonding in the crystal packing (Yeong et al., 2018).

Chemical Reactions and Properties

Chemical reactions of this compound class include cycloadditions, nucleophilic substitutions, and rearrangements. Saito et al. (1986) discussed the [2+4] and [6+4] type cycloaddition reactions of 1-ethoxycarbonyl-1H-azepine and 1-ethoxycarbonyl-1H-1,2-diazepine with 3,4,5,6-tetrachloro-1,2-benzoquinone, emphasizing the complexity and versatility of these compounds in chemical reactions (Saito et al., 1986).

科学的研究の応用

Anticonvulsant and Antiepileptic Properties

Research has shown the potential of derivatives related to 4-benzyl-3-ethyl-1-(2-methoxyisonicotinoyl)-1,4-diazepan-5-one, particularly in the context of benzodiazepine receptor partial agonists, for their anticonvulsant and antiepileptic properties. For instance, ZK 91296, a compound with a similar structure, has demonstrated significant anticonvulsant action in both photosensitive baboons (Papio papio) and a genetic petit mal model in rats, indicating its potential for managing epilepsy and seizures without inducing sedation or disorganized EEG patterns at effective doses (Meldrum et al., 1983); (Jensen et al., 1984).

Synthesis and Structural Analysis

The compound also opens avenues for novel synthetic pathways and structural analysis within chemical research. A study on the synthesis of novel 2,4-disubstituted 3H-pyrido[3,2-e][1,4]diazepin-5-ones and 2,4-disubstituted 3H-pyrido[2,3-e][1,4]diazepin-5-ones derivatives demonstrated an efficient synthesis process, leading to various bis-functionalized 1,4-diazepines, showcasing the versatility and potential for chemical modification of such compounds (El Bouakher et al., 2013).

Potential for Antiproliferative Activity

The chemical scaffold of 4-benzyl-3-ethyl-1-(2-methoxyisonicotinoyl)-1,4-diazepan-5-one might hold potential for antiproliferative activities. Although direct studies on this specific compound are limited, related research into benzodiazepine derivatives has explored their antiproliferative activity against various human cancer cell lines. Such studies highlight the importance of structural modifications to optimize biological activity and therapeutic potential (Liszkiewicz, 2002).

Mechanistic Insights and Molecular Interactions

Investigations into the mechanistic aspects and molecular interactions of benzodiazepine derivatives, including those structurally related to 4-benzyl-3-ethyl-1-(2-methoxyisonicotinoyl)-1,4-diazepan-5-one, provide valuable insights into their pharmacological actions. Studies have detailed how these compounds interact with specific receptors, such as benzodiazepine and serotonin receptors, offering a foundation for developing dual antagonists with therapeutic applications in areas like antiemetic agents (Hirokawa et al., 2002).

特性

IUPAC Name |

4-benzyl-3-ethyl-1-(2-methoxypyridine-4-carbonyl)-1,4-diazepan-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O3/c1-3-18-15-23(21(26)17-9-11-22-19(13-17)27-2)12-10-20(25)24(18)14-16-7-5-4-6-8-16/h4-9,11,13,18H,3,10,12,14-15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQHVPVCZFVCQZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCC(=O)N1CC2=CC=CC=C2)C(=O)C3=CC(=NC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzyl-3-ethyl-1-(2-methoxyisonicotinoyl)-1,4-diazepan-5-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(3-methyl-1-benzofuran-2-yl)carbonyl]azocane](/img/structure/B5500052.png)

![5-(2-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-4,6-dimethyl-2-pyrimidinamine](/img/structure/B5500053.png)

![N-[(7S,8aS)-2-methyloctahydropyrrolo[1,2-a]pyrazin-7-yl]-2-morpholin-4-ylpyrimidine-5-carboxamide](/img/structure/B5500068.png)

![N-(4-fluorophenyl)-2-{3-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]-1H-indol-1-yl}acetamide](/img/structure/B5500086.png)

![N-{2-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5500089.png)

![[(5-cyclopropyl-3-isoxazolyl)methyl]methyl(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)amine dihydrochloride](/img/structure/B5500097.png)

![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5500114.png)

![(1,4-dioxan-2-ylmethyl)methyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)amine](/img/structure/B5500115.png)

![(1R*,2R*,6S*,7S*)-4-[(3-methyl-1-benzothien-2-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5500118.png)

![ethyl 1-[3-(3-nitrophenyl)acryloyl]-3-piperidinecarboxylate](/img/structure/B5500135.png)

![2-{[3-(1H-imidazol-1-ylmethyl)-1-piperidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5500139.png)

![N-(4-chloro-2-fluorophenyl)-2-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5500145.png)

![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2-(3-pyrrolidinyl)benzamide hydrochloride](/img/structure/B5500148.png)